Cas no 82378-89-0 (4-amino-2-chloro-5-nitrobenzoic acid)

4-Amino-2-chloro-5-nitrobenzoic acid is a versatile benzoic acid derivative featuring both amino and nitro functional groups at the 4- and 5-positions, respectively, along with a chloro substituent at the 2-position. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty dyes. Its reactive sites enable selective modifications, such as reduction of the nitro group or substitution of the chloro group, facilitating the synthesis of complex heterocyclic structures. The presence of multiple functional groups enhances its utility in multi-step synthetic routes. It exhibits moderate solubility in polar organic solvents, making it suitable for various reaction conditions. The compound's stability under controlled conditions ensures reliable performance in synthetic applications.
4-amino-2-chloro-5-nitrobenzoic acid structure
82378-89-0 structure
Product Name:4-amino-2-chloro-5-nitrobenzoic acid
CAS No:82378-89-0
MF:C7H5ClN2O4
MW:216.578600645065
CID:1011871
PubChem ID:22631420
Update Time:2025-11-01

4-amino-2-chloro-5-nitrobenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-amino-2-chloro-5-nitrobenzoic acid
    • 4-AMINO-2-CHLORO-5-NITROBENZOICACID
    • SCHEMBL1964055
    • G11761
    • OBYHEFCXYWMPKR-UHFFFAOYSA-N
    • 4-amino-2-chloro-5-nitro-benzoic acid
    • 82378-89-0
    • BS-32836
    • DB-117805
    • MDL: MFCD15146829
    • Inchi: 1S/C7H5ClN2O4/c8-4-2-5(9)6(10(13)14)1-3(4)7(11)12/h1-2H,9H2,(H,11,12)
    • InChI Key: OBYHEFCXYWMPKR-UHFFFAOYSA-N
    • SMILES: ClC1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])N

Computed Properties

  • Exact Mass: 215.9937843g/mol
  • Monoisotopic Mass: 215.9937843g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 255
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 109Ų

4-amino-2-chloro-5-nitrobenzoic acid Pricemore >>

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4-amino-2-chloro-5-nitrobenzoic acid Related Literature

Additional information on 4-amino-2-chloro-5-nitrobenzoic acid

Recent Advances in the Research of 4-amino-2-chloro-5-nitrobenzoic acid (CAS: 82378-89-0)

The compound 4-amino-2-chloro-5-nitrobenzoic acid (CAS: 82378-89-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug synthesis and material science. This research brief aims to provide an updated overview of the latest findings related to this compound, focusing on its chemical properties, synthetic applications, and potential therapeutic uses.

Recent studies have highlighted the role of 4-amino-2-chloro-5-nitrobenzoic acid as a key intermediate in the synthesis of various pharmacologically active molecules. Its unique structural features, including the presence of both amino and nitro functional groups, make it a valuable building block for the development of novel antibiotics and anti-inflammatory agents. A study published in the Journal of Medicinal Chemistry (2023) demonstrated its efficacy in the synthesis of quinoline derivatives, which exhibit potent antimicrobial activity against multi-drug resistant strains.

In addition to its pharmaceutical applications, 4-amino-2-chloro-5-nitrobenzoic acid has been investigated for its potential in material science. Researchers at the University of Cambridge have explored its use in the development of organic semiconductors, owing to its electron-withdrawing nitro group and electron-donating amino group, which facilitate charge transport in organic electronic devices. This dual functionality positions the compound as a promising candidate for next-generation optoelectronic materials.

Another significant advancement involves the optimization of synthetic routes for 4-amino-2-chloro-5-nitrobenzoic acid. A recent publication in Organic Process Research & Development (2024) reported a green chemistry approach that reduces the environmental impact of its production. The new method employs catalytic hydrogenation and minimizes the use of hazardous solvents, aligning with the growing demand for sustainable chemical processes in the pharmaceutical industry.

From a therapeutic perspective, preclinical studies have explored the compound's potential as a scaffold for designing kinase inhibitors. Its ability to interact with ATP-binding sites of various kinases has been demonstrated in molecular docking studies, suggesting its utility in targeted cancer therapies. However, further in vivo studies are required to validate these findings and assess the compound's pharmacokinetic properties.

In conclusion, 4-amino-2-chloro-5-nitrobenzoic acid (CAS: 82378-89-0) continues to be a compound of significant interest in multiple research domains. Its applications span from pharmaceutical intermediates to advanced materials, with ongoing studies uncovering new potential uses. Future research should focus on expanding its therapeutic applications and improving synthetic methodologies to enhance yield and sustainability.

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